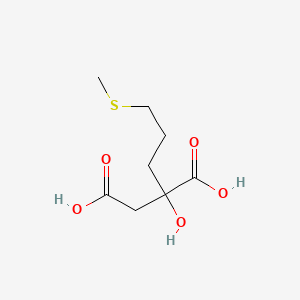

2-(3-Methylthiopropyl)malic acid

Description

Properties

Molecular Formula |

C8H14O5S |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

2-hydroxy-2-(3-methylsulfanylpropyl)butanedioic acid |

InChI |

InChI=1S/C8H14O5S/c1-14-4-2-3-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

WLOKFRZXOVZGIN-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCC(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2-(3-Methylthiopropyl)malic acid belongs to the class of medium-chain hydroxy acids, characterized by a side chain containing six to twelve carbon atoms. It is slightly soluble in water and exhibits weak acidity, with a pKa that indicates its potential behavior in biological systems . The molecular structure enables it to participate in various biochemical pathways, making it a valuable compound for research.

Biochemical Studies

Research has demonstrated that 2-(3-Methylthiopropyl)malic acid can serve as a biomarker for certain food products, including broad beans and cherimoya. Its presence in these foods allows for studies on dietary impacts and metabolic pathways related to sulfur-containing compounds .

Plant Metabolism

The compound has been studied in the context of plant resistance against herbivorous pests. For instance, studies involving Arabidopsis thaliana mutants have shown that variations in glucosinolate biosynthesis, which includes compounds like 2-(3-Methylthiopropyl)malic acid, can significantly affect plant defense mechanisms against herbivores . This highlights its role in ecological interactions and plant physiology.

Metabolomics

In metabolomics research, 2-(3-Methylthiopropyl)malic acid is analyzed to understand its metabolic pathways and interactions within biological systems. Its quantification helps in profiling metabolic responses to various treatments, such as herbicides or nutrient availability .

Pest Resistance

The compound's involvement in plant defense mechanisms makes it a candidate for developing pest-resistant crop varieties. By enhancing the levels of such metabolites, researchers aim to increase the resilience of crops against insect herbivores without relying solely on chemical pesticides .

Soil Health and Fertility

Research indicates that organic compounds like 2-(3-Methylthiopropyl)malic acid could play a role in improving soil health by promoting beneficial microbial activity. This can lead to enhanced nutrient availability and better crop yields, aligning with sustainable agricultural practices.

Flavor Profiles

Due to its presence in various food items, 2-(3-Methylthiopropyl)malic acid may contribute to the flavor profiles of these foods. Understanding its sensory attributes can aid food scientists in developing products with desirable taste characteristics .

Preservative Potential

The weak acidity of this compound suggests potential applications as a natural preservative or acidity regulator in food products. Its ability to inhibit microbial growth while maintaining flavor integrity is an area of ongoing research.

Case Studies

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 2-(3-methylthiopropyl)malic acid, and how should experimental parameters be optimized?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the compound's stereochemistry and functional groups. For NMR, optimize parameters such as relaxation delay (≥5×T₁), acquisition time, and number of scans to ensure quantitative accuracy. Pair with high-resolution mass spectrometry (HRMS) to verify the exact mass (220.0388 Da) and molecular formula . Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) can resolve structural isomers in complex matrices. Validate methods using reference standards with documented purity (e.g., ≥98%) .

Q. How can researchers synthesize and purify 2-(3-methylthiopropyl)malic acid while minimizing side reactions?

- Methodological Answer : Employ a stepwise synthesis: (1) React malic acid with 3-methylthiopropanol under acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid). (2) Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group. Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acidic mobile phase). Monitor purity by thin-layer chromatography (TLC) or LC-MS, and confirm yield gravimetrically after lyophilization .

Q. What are the critical factors in assessing the solubility and stability of 2-(3-methylthiopropyl)malic acid under physiological conditions?

- Methodological Answer : Determine solubility in aqueous buffers (pH 2–8) using shake-flask methods with UV-Vis or LC-MS quantification. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS. Note that the compound’s weakly acidic nature (pKa ~3–4) may reduce solubility at low pH, requiring buffered solutions for in vitro assays .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity (e.g., plant metabolite vs. microbial inhibitor) be resolved?

- Methodological Answer : Perform dose-response assays across model systems (e.g., Arabidopsis thaliana for plant studies, Escherichia coli for microbial inhibition). Control for environmental variables (light intensity, temperature) that influence endogenous malic acid levels . Use isotopically labeled ¹³C-2-(3-methylthiopropyl)malic acid to track metabolic incorporation versus direct inhibitory effects. Reconcile contradictions by comparing uptake kinetics (e.g., LC-MS flux analysis) and gene expression profiles (RNA-seq) of target pathways .

Q. What experimental design principles should guide the study of 2-(3-methylthiopropyl)malic acid’s role in plant stress responses?

- Methodological Answer : Utilize hydroponic systems to standardize nutrient delivery and irradiance levels (e.g., 150–600 μmol·m⁻²·s⁻¹ PAR). Quantify malic acid derivatives in roots, petioles, and leaves using LC-MS, and normalize data to fresh weight. Include controls for diurnal variation (sample at consistent times). For genetic studies, employ mutants deficient in malate transporters (e.g., ALMT1) to isolate the compound’s specific effects .

Q. How should researchers address discrepancies in genotoxicity assessments of structurally related malic acid derivatives?

- Methodological Answer : Follow OECD guidelines for in vitro assays: (1) Bacterial reverse mutation (Ames test) with S. typhimurium strains TA98/TA100. (2) Mammalian chromosomal aberration assays (e.g., CHO-K1 cells) at 0.1–10 mM concentrations. Include positive controls (e.g., ethyl methanesulfonate) and negative controls (vehicle-only). Resolve contradictions by testing metabolites (e.g., hydrolyzed derivatives) and using multiple endpoints (micronucleus formation, comet assay) .

Q. What strategies improve the detection of 2-(3-methylthiopropyl)malic acid in complex biological matrices, such as plant extracts or fermentation broths?

- Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from interfering organic acids (e.g., citric, fumaric acids). For LC-MS/MS, use a HILIC column with mobile phases containing 0.1% formic acid to enhance ionization. Apply stable isotope dilution analysis (SIDA) with deuterated internal standards to correct for matrix effects .

Methodological Best Practices

- Reporting Standards : Document synthesis protocols, purity assessments, and analytical parameters following ICMJE and OECD guidelines. Include batch numbers, supplier details, and statistical methods (e.g., ANOVA for dose-response data) .

- Data Contradiction Analysis : Use meta-analytical tools (e.g., Forest plots) to compare published results, and highlight variables such as pH, assay duration, or cell type differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.